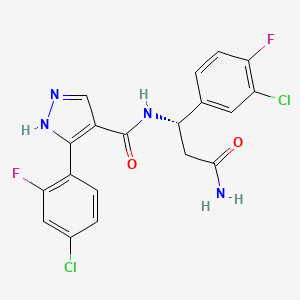

OICR-8268

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H14Cl2F2N4O2 |

|---|---|

Molecular Weight |

439.2 g/mol |

IUPAC Name |

N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-5-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C19H14Cl2F2N4O2/c20-10-2-3-11(15(23)6-10)18-12(8-25-27-18)19(29)26-16(7-17(24)28)9-1-4-14(22)13(21)5-9/h1-6,8,16H,7H2,(H2,24,28)(H,25,27)(H,26,29)/t16-/m0/s1 |

InChI Key |

IPDMIUDPUBUHSU-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

OICR-8268: A Technical Guide to its Mechanism of Action as a DCAF1 Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

OICR-8268 is a potent and reversible small molecule ligand that directly engages the DDB1 and CUL4 associated factor 1 (DCAF1), a substrate receptor for the CRL4DCAF1 E3 ubiquitin ligase complex. By binding to the WD40 repeat (WDR) domain of DCAF1, this compound serves as a critical tool for elucidating the biological functions of this E3 ligase and for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative binding data, detailed experimental methodologies, and a visualization of the associated signaling pathway.

Core Mechanism of Action

This compound functions by directly binding to the WDR domain of DCAF1.[1] DCAF1 is a crucial component of the Cullin-RING E3 ubiquitin ligase machinery, specifically the CRL4DCAF1 complex. This complex is responsible for recognizing specific protein substrates and tagging them with ubiquitin for subsequent degradation by the proteasome. The binding of this compound to DCAF1 can modulate the activity of this E3 ligase complex, making it a valuable chemical probe for studying DCAF1-mediated protein degradation.[2]

The primary significance of this compound lies in its potential as a building block for PROTACs. A PROTAC is a heterobifunctional molecule with two key components: one that binds to a target protein of interest and another that recruits an E3 ligase. By functionalizing this compound with a ligand for a specific target protein, it is possible to create a PROTAC that hijacks the CRL4DCAF1 complex to induce the degradation of that target.

Quantitative Binding and Cellular Engagement Data

The interaction of this compound with DCAF1 has been characterized using various biophysical and cellular assays, yielding the following quantitative data:

| Parameter | Value | Method |

| Binding Affinity (KD) | 38 nM | Surface Plasmon Resonance (SPR) |

| 278 nM | Isothermal Titration Calorimetry (ITC) | |

| Cellular Target Engagement (EC50) | 10 µM | Cellular Thermal Shift Assay (CETSA) |

Signaling Pathway

This compound modulates the ubiquitin-proteasome system by interacting with the CRL4DCAF1 E3 ligase complex. The following diagram illustrates the canonical ubiquitination pathway involving this complex.

References

The Structural Basis of OICR-8268 Engagement with DCAF1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure of the human D-box and WD40 repeat domain-containing protein 1 (DCAF1) in complex with the potent ligand OICR-8268. DCAF1 is a critical substrate receptor for the Cullin-RING E3 ubiquitin ligase machinery, playing a pivotal role in protein homeostasis and cellular regulation. Its emergence as a therapeutic target for hijacking by Proteolysis Targeting Chimeras (PROTACs) and for the development of inhibitors has placed a high premium on understanding its molecular interactions. This document summarizes the key structural and biophysical data, details the experimental methodologies used for its characterization, and visualizes the broader signaling context of DCAF1.

Quantitative Biophysical and Crystallographic Data

The interaction between this compound and the WD40 repeat (WDR) domain of DCAF1 has been characterized by multiple biophysical techniques, confirming high-affinity binding. The crystal structure of the complex (PDB ID: 8F8E) provides atomic-level insights into this interaction.[1]

Table 1: Biophysical Binding Data for this compound with DCAF1 WDR Domain

| Assay Type | Parameter | Value | Reference |

| Surface Plasmon Resonance (SPR) | KD | 38 ± 1.5 nM | [1][2][3] |

| Isothermal Titration Calorimetry (ITC) | KD | 216 ± 76 nM | [3] |

| Cellular Thermal Shift Assay (CETSA) | EC50 | 10 µM | [1][3] |

Table 2: Crystallographic Data for the DCAF1-OICR-8268 Complex (PDB: 8F8E)

| Parameter | Value | Reference |

| Resolution | 1.55 Å | [1] |

| R-Value Free | 0.209 | [1] |

| R-Value Work | 0.181 | [1] |

| Space Group | P 1 21 1 | [4] |

| Unit Cell Dimensions (a, b, c) | 48.87 Å, 88.08 Å, 73.56 Å | [4] |

| Unit Cell Angles (α, β, γ) | 90°, 97.56°, 90° | [4] |

DCAF1 Signaling Pathways

DCAF1 is a unique substrate receptor as it can associate with two distinct E3 ubiquitin ligase complexes: the Cullin 4-based CRL4DCAF1 complex and the EDD-DDB1-VprBP (EDVP) complex.[2][5] This dual functionality allows DCAF1 to regulate a diverse array of cellular processes by targeting different substrates for ubiquitination and subsequent proteasomal degradation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the characterization of the DCAF1-OICR-8268 complex.

Protein Expression and Purification

The human DCAF1 WDR domain (residues 1041-1393) was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The protein was purified using a combination of affinity and size-exclusion chromatography to ensure high purity and homogeneity for subsequent biophysical and structural studies.

X-ray Crystallography

The crystal structure of the DCAF1 WDR domain in complex with this compound was determined by X-ray diffraction.

Crystallization:

-

Method: Vapor diffusion, hanging drop.[4]

-

Conditions: Crystals were grown at 293 K in a solution containing 20% PEG3350 and 0.2M di-Ammonium Citrate.[4]

Data Collection:

-

Synchrotron Source: Advanced Photon Source (APS) Beamline 24-ID-C.[4]

-

Detector: DECTRIS EIGER X 16M.[4]

-

Temperature: 100 K.[4]

-

Method: Single-wavelength anomalous diffraction.[4]

Structure Solution and Refinement:

-

The structure was solved by molecular replacement and refined using standard crystallographic software packages to a resolution of 1.55 Å.[1]

Surface Plasmon Resonance (SPR)

SPR assays were performed to determine the binding kinetics and affinity (KD) of this compound to the DCAF1 WDR domain. In a typical SPR experiment, the DCAF1 protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The change in the refractive index at the surface upon binding is measured in real-time, allowing for the calculation of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC was used as an orthogonal method to confirm the binding affinity and to determine the thermodynamic parameters of the interaction. In an ITC experiment, a solution of this compound is titrated into a sample cell containing the DCAF1 WDR domain. The heat released or absorbed upon binding is measured, allowing for the direct determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the target engagement of this compound with DCAF1 in a cellular context. This assay is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

General Protocol:

-

Compound Incubation: NCI-H460 cells were incubated with varying concentrations of this compound.[6]

-

Heat Treatment: The cells were then heated to a specific temperature to induce protein denaturation.

-

Lysis and Separation: Cells were lysed, and soluble proteins were separated from aggregated, denatured proteins by centrifugation.

-

Protein Detection: The amount of soluble DCAF1 remaining was quantified, typically by Western blotting or other protein detection methods.

-

EC50 Determination: The concentration of this compound that resulted in 50% stabilization of DCAF1 (the EC50 value) was calculated.[1][3]

References

OICR-8268: A Chemical Probe for DCAF1 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDB1- and CUL4-associated factor 1 (DCAF1), also known as Vpr binding protein (VprBP), is a crucial substrate receptor for two distinct E3 ubiquitin ligases: the Cullin-RING ligase 4 (CRL4) complex (CRL4-DCAF1) and the HECT-type EDVP E3 ligase complex.[1][2] Through these interactions, DCAF1 plays a pivotal role in a multitude of cellular processes, including cell cycle progression, DNA damage response, and the regulation of the Hippo signaling pathway.[3][4] Its involvement in such fundamental biological functions has positioned DCAF1 as an attractive therapeutic target for various diseases, including cancer. Furthermore, the ability of lentiviral proteins, such as Vpr, to hijack the CRL4-DCAF1 complex to induce the degradation of host antiviral factors underscores its potential as a target for antiviral therapies.[3][5]

The development of potent and selective chemical probes is essential for dissecting the complex biology of proteins like DCAF1 and for validating their therapeutic potential. OICR-8268 has emerged as a first-in-class, nanomolar-affinity ligand for the WD40 repeat (WDR) domain of DCAF1, making it an invaluable tool for the scientific community.[6][7] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular characterization, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways and experimental workflows associated with its use as a chemical probe for DCAF1.

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | |||

| Surface Plasmon Resonance (SPR) | 38 ± 1.5 nM | Recombinant DCAF1 WDR domain | [8] |

| Isothermal Titration Calorimetry (ITC) | 216 ± 76 nM | Recombinant DCAF1 WDR domain | [8] |

| Cellular Target Engagement (EC50) | 10 µM | Cellular Thermal Shift Assay (CETSA) in NCI-H460 cells | [1][6] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To determine the binding affinity (Kd) of this compound to the DCAF1 WDR domain.

Materials:

-

Biacore instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

Recombinant human DCAF1 WDR domain

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

Procedure:

-

Surface Preparation:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the sensor surface by injecting a 1:1 mixture of NHS and EDC for 7 minutes.[9]

-

-

Ligand Immobilization:

-

Analyte Binding:

-

Prepare a serial dilution of this compound in running buffer.

-

Inject the different concentrations of this compound over the immobilized DCAF1 surface and a reference flow cell.

-

Allow for an association phase followed by a dissociation phase with running buffer.[10]

-

-

Data Analysis:

-

Subtract the reference channel data from the active channel data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10]

-

Differential Scanning Fluorimetry (DSF) for Thermal Shift Assay

Objective: To assess the thermal stabilization of the DCAF1 WDR domain upon binding of this compound.

Materials:

-

Real-time PCR instrument

-

96-well or 384-well PCR plates

-

Recombinant human DCAF1 WDR domain

-

This compound

-

Fluorescent dye (e.g., SYPRO Orange)

-

Assay buffer

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the DCAF1 WDR domain (final concentration 2-10 µM), SYPRO Orange dye (e.g., 5x final concentration), and either this compound at various concentrations or vehicle control (DMSO) in the assay buffer.[11]

-

Aliquot the reaction mixture into the wells of a PCR plate.[12]

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Apply a thermal ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[11]

-

-

Data Acquisition and Analysis:

-

Monitor the fluorescence intensity of the dye as a function of temperature.

-

Plot the fluorescence intensity versus temperature to generate a melting curve.[3]

-

Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with vehicle from the Tm of the protein with this compound.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the interaction between this compound and the DCAF1 WDR domain.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human DCAF1 WDR domain

-

This compound

-

Dialysis buffer

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the DCAF1 WDR domain and dissolve this compound in the same dialysis buffer to minimize heats of dilution.[7]

-

Degas both the protein and ligand solutions.[7]

-

Typically, the protein solution (e.g., 5-50 µM) is placed in the sample cell, and the ligand solution (e.g., 50-500 µM) is loaded into the injection syringe.[7]

-

-

Titration:

-

Perform a series of injections of the ligand into the protein solution at a constant temperature.

-

Measure the heat change associated with each injection.[13]

-

-

Data Analysis:

-

Integrate the heat signal for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The entropy change (ΔS) can then be calculated.[13][14]

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with DCAF1 in a cellular context and determine the cellular EC50.

Materials:

-

NCI-H460 cells (or other suitable cell line)

-

This compound

-

Vehicle control (DMSO)

-

PBS

-

Lysis buffer with protease inhibitors

-

Thermocycler

-

Western blotting reagents and anti-DCAF1 antibody

Procedure:

-

Cell Treatment:

-

Treat cultured cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).[15]

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (for determining the melting curve) or at a single, optimized temperature (for determining EC50) for 3 minutes, followed by cooling.[15]

-

-

Cell Lysis and Fractionation:

-

Protein Detection and Analysis:

-

Quantify the amount of soluble DCAF1 in the supernatant by Western blotting.[15]

-

For the melting curve, plot the amount of soluble DCAF1 against the temperature. A shift in the curve in the presence of this compound indicates target stabilization.

-

For EC50 determination, plot the amount of soluble DCAF1 at the optimized temperature against the concentration of this compound and fit the data to a dose-response curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound represents a significant advancement in the field of chemical biology, providing a potent and well-characterized probe for the DCAF1 WDR domain. Its nanomolar binding affinity and demonstrated cellular target engagement make it an exceptional tool for elucidating the diverse biological functions of DCAF1.[6][7] The detailed experimental protocols and visualizations provided in this guide are intended to facilitate the use of this compound by researchers, scientists, and drug development professionals. By enabling the broader scientific community to investigate DCAF1's role in health and disease, this compound will undoubtedly contribute to the validation of DCAF1 as a therapeutic target and accelerate the development of novel therapeutic strategies.

References

- 1. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]

- 3. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]

- 4. The Hippo Signaling Pathway in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CRL4DCAF1 cullin‐RING ubiquitin ligase is activated following a switch in oligomerization state | The EMBO Journal [link.springer.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. dhvi.duke.edu [dhvi.duke.edu]

- 10. portlandpress.com [portlandpress.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]

- 13. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Discovery and Synthesis of OICR-8268: A Potent Ligand for the DCAF1 E3 Ligase Substrate Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of OICR-8268, a highly potent, reversible, small-molecule ligand for the DCAF1 (DDB1 and CUL4 associated factor 1) WDR domain. This compound emerged from a structure-guided optimization of an initial hit identified through a DNA-encoded library screen. This document provides a comprehensive overview of the discovery workflow, detailed synthetic protocols, and the biophysical and cellular characterization of this compound. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific process and the compound's mechanism of action.

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1] The development of potent and specific ligands for E3 ligase substrate receptors is a critical step in the design of effective PROTACs.

DCAF1, a substrate receptor for the CRL4-DCAF1 E3 ubiquitin ligase complex, plays a crucial role in various cellular processes, including cell cycle regulation and DNA damage response, making it an attractive target for the development of novel cancer therapies.[2][3][4] this compound is a novel, high-affinity ligand for the WDR domain of DCAF1, representing a valuable chemical tool for the development of DCAF1-based PROTACs and for the broader investigation of DCAF1 biology.[1][2]

Discovery of this compound

The discovery of this compound was a multi-step process that began with a high-throughput screen of a vast chemical library, followed by computational analysis and structure-guided chemical optimization.

Initial Hit Identification

The initial hit compound, Z1391232269, was identified by screening a 114-billion-compound DNA-encoded library (DEL) against the WDR domain of DCAF1.[2][5] This was followed by the use of machine learning and similarity search algorithms to select commercially available compounds for further testing.[2] Z1391232269 was confirmed as a binder to the DCAF1 WDR domain through biophysical assays.[1][2]

Structure-Guided Optimization

Following the identification of the initial hit, a structure-guided optimization campaign was undertaken to improve the compound's potency and physicochemical properties. This iterative process of chemical synthesis and biological testing, guided by the co-crystal structure of the initial hit bound to DCAF1, led to the design and synthesis of this compound (also referred to as compound 26e in the primary literature).[1][2]

Synthesis of this compound

The synthesis of this compound was achieved through a standard peptide coupling reaction.

General Synthetic Scheme

The synthesis of this compound and its analogs was carried out using standard 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) coupling conditions.[1][2] This involved the coupling of a commercially available chiral β-amino amide with a pyrazole carboxylic acid.[1][2]

Experimental Protocol for the Synthesis of this compound (Compound 26e)

A general procedure for the synthesis of compounds in the same class as this compound has been described.[6] To a solution of the intermediate Boc-protected amine (0.70 mmol) in DCM, TFA (0.75 mL) was added. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was co-evaporated with DCM three times to yield the TFA salt of the amine. This amine was then coupled with the appropriate carboxylic acid using standard peptide coupling reagents to afford the final product.

Biological and Biophysical Characterization

This compound was extensively characterized using a suite of biophysical and cellular assays to determine its binding affinity, target engagement, and mechanism of action.

Quantitative Data Summary

| Compound | Assay | Result | Reference |

| This compound (26e) | SPR KD | 38 nM (± 1.5 nM) | [1][3] |

| ITC Kd | 278 nM (also reported as 216 ± 76 nM) | [3][7] | |

| CETSA EC50 (NCI-H460 cells) | 10 µM (also reported as 10.5 µM) | [3][8] | |

| Z1391232269 (Initial Hit) | SPR KD | 11.5 ± 4.2 µM | [1][2] |

| ITC KD | 9 µM | [2] |

Table 1: Biophysical and Cellular Activity of this compound and the Initial Hit Compound.

Experimental Protocols

SPR experiments were performed to determine the binding kinetics and affinity of this compound to the DCAF1 WDR domain.[1] Biotinylated DCAF1 WDR domain was immobilized on a streptavidin-coated sensor chip.[9] A series of concentrations of this compound in running buffer were injected over the chip surface. The association and dissociation rates were monitored in real-time, and the equilibrium dissociation constant (KD) was calculated from these rates.[9]

ITC was used as an orthogonal method to confirm the binding of this compound to the DCAF1 WDR domain and to determine the thermodynamic parameters of the interaction.[1] A solution of this compound was titrated into a solution containing the DCAF1 WDR domain in the sample cell of a microcalorimeter. The heat changes associated with the binding events were measured, and the data were fitted to a binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[7]

DSF, also known as a thermal shift assay, was used to assess the stabilization of the DCAF1 WDR domain upon ligand binding.[1] The protein was mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. The fluorescence was monitored as the temperature was gradually increased. The melting temperature (Tm) of the protein was determined as the midpoint of the unfolding transition. A shift in the Tm in the presence of this compound indicated direct binding and stabilization of the protein.[1]

CETSA was employed to confirm the target engagement of this compound with DCAF1 in a cellular context.[1][3] NCI-H460 cells were treated with various concentrations of this compound or a vehicle control.[8] The cells were then heated to a specific temperature to induce protein denaturation.[8] The remaining soluble DCAF1 was quantified by western blotting.[8] An increase in the amount of soluble DCAF1 in the presence of this compound indicated that the compound binds to and stabilizes the protein inside the cells.[8] The EC50 value, representing the concentration of the compound required to achieve 50% of the maximal stabilizing effect, was then determined.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its effect by binding to the WDR domain of DCAF1, a key component of the CRL4-DCAF1 E3 ubiquitin ligase complex. This complex is a part of the ubiquitin-proteasome system, which is responsible for the degradation of a wide range of cellular proteins.

The CRL4-DCAF1 E3 ligase is composed of a Cullin 4 (CUL4) scaffold protein, a RING-box protein 1 (RBX1), an adaptor protein DDB1, and the substrate receptor DCAF1. DCAF1 is responsible for recognizing and binding to specific substrate proteins, thereby bringing them into proximity with the E2 ubiquitin-conjugating enzyme, which facilitates the transfer of ubiquitin to the substrate. The polyubiquitinated substrate is then recognized and degraded by the 26S proteasome.

By providing a high-affinity ligand for DCAF1, this compound serves as a crucial building block for the development of PROTACs. A DCAF1-based PROTAC would consist of this compound linked to a ligand for a target protein of interest. This bifunctional molecule would then recruit the target protein to the CRL4-DCAF1 complex, leading to its ubiquitination and degradation.

Conclusion

The discovery of this compound represents a significant advancement in the field of targeted protein degradation. This potent and specific ligand for the DCAF1 WDR domain provides a valuable tool for the development of novel therapeutics, particularly DCAF1-based PROTACs for the treatment of cancer and other diseases. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | DCAF1 ligand | Probechem Biochemicals [probechem.com]

- 7. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Our Research — CETSA [cetsa.org]

The Role of OICR-8268 in the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OICR-8268, a potent small molecule ligand for the DDB1- and CUL4-associated factor 1 (DCAF1). DCAF1 is a crucial substrate receptor within the ubiquitin-proteasome system (UPS), a fundamental cellular process responsible for protein degradation. This compound's ability to specifically bind to DCAF1 makes it a valuable tool for studying the functions of this E3 ligase substrate receptor and a promising starting point for the development of novel therapeutics, including proteolysis-targeting chimeras (PROTACs).

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary mechanism for controlled protein degradation in eukaryotic cells, regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and quality control of protein folding. The system operates through a three-enzyme cascade that covalently attaches ubiquitin, a small regulatory protein, to substrate proteins, marking them for degradation by the 26S proteasome.

The key enzymes in this cascade are:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase: Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate. The human genome encodes over 600 E3 ligases, providing substrate specificity to the UPS.

Figure 1: The Ubiquitin-Proteasome System Pathway.

DCAF1: A Dual-Service E3 Ligase Substrate Receptor

DCAF1, also known as VprBP (HIV-1 viral protein R-binding protein), is a substrate receptor for two distinct E3 ubiquitin ligase complexes: the Cullin-RING ligase 4 (CRL4) complex and the EDVP complex.[1] This unique ability to service two different E3 ligases highlights its multifaceted role in cellular protein degradation.[1]

The CRL4-DCAF1 E3 Ligase Complex

The CRL4DCAF1 complex is a member of the largest family of E3 ubiquitin ligases, the Cullin-RING ligases. It is composed of four core components:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex.

-

Ring-Box 1 (RBX1): A RING finger protein that recruits the E2-ubiquitin conjugate.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4-RBX1 core.

-

DCAF1: The substrate receptor that provides specificity by binding to target proteins.

Figure 2: Components of the CRL4-DCAF1 E3 Ligase Complex.

The EDVP E3 Ligase Complex

DCAF1 also functions as a substrate receptor for the EDVP E3 ligase complex, which is a HECT-type E3 ligase. The known components of this complex include:

-

UBR5 (also known as EDD): The HECT domain-containing E3 ligase.

-

DDB1: An adaptor protein.

-

DCAF1 (VprBP): The substrate receptor.

-

DYRK2: A dual-specificity tyrosine-regulated kinase.

The substrates recognized by the CRL4DCAF1 and EDVP complexes are distinct, indicating that DCAF1's association with different catalytic cores directs its substrate specificity.[1]

Figure 3: Components of the EDVP E3 Ligase Complex.

This compound: A Potent DCAF1 Ligand

This compound is a small molecule that has been identified as a highly potent and reversible ligand for the WD40 repeat (WDR) domain of DCAF1.[2] Its discovery has opened new avenues for investigating the biological roles of DCAF1 and for the development of DCAF1-based therapeutics.

Quantitative Binding and Cellular Engagement Data

The interaction of this compound with DCAF1 has been characterized using various biophysical and cellular assays. The key quantitative data are summarized in the table below.

| Assay Type | Parameter | Value | Reference |

| Surface Plasmon Resonance (SPR) | KD | 38 nM | [2] |

| Isothermal Titration Calorimetry (ITC) | KD | 216 ± 76 nM | [3] |

| Cellular Thermal Shift Assay (CETSA) | EC50 | 10 µM | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with DCAF1.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the binding affinity (KD) of this compound to the DCAF1 WDR domain.

Methodology:

-

Protein Immobilization:

-

Analyte Preparation:

-

This compound is dissolved in 100% DMSO to create a stock solution.

-

Serial dilutions are prepared in a suitable buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, and 0.05% v/v Tween-20) containing a final DMSO concentration of 1%.[1]

-

-

Binding Analysis:

-

Data Analysis:

-

The sensorgrams are fitted to a steady-state affinity model using the Biacore T200 Evaluation software to calculate the KD value.[1]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Objective: To provide an orthogonal confirmation of the binding affinity of this compound to the DCAF1 WDR domain.

Methodology:

-

Sample Preparation:

-

The DCAF1 WDR domain is purified and dialyzed into the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

This compound is dissolved in the same buffer to match the buffer composition of the protein solution.

-

-

ITC Experiment:

-

The experiment is performed using a MicroCal ITC200 instrument.

-

The sample cell is filled with the DCAF1 WDR domain solution (e.g., at a concentration of 10-20 µM).

-

The syringe is filled with the this compound solution (e.g., at a concentration of 100-200 µM).

-

A series of injections of the this compound solution into the sample cell are performed at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

The heat changes per injection are integrated and plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a one-site binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Objective: To determine the cellular target engagement of this compound with the DCAF1 WDR domain in intact cells.

Methodology:

-

Cell Culture and Treatment:

-

Heat Challenge:

-

Lysis and Separation of Soluble Fraction:

-

The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

-

-

Quantification of Soluble Protein:

-

The amount of soluble tagged DCAF1 WDR domain in the supernatant is quantified. This can be done using various methods, such as Western blotting with an anti-tag antibody or a luciferase-based reporter assay if a luminescent tag is used.[4]

-

-

Data Analysis:

-

The amount of soluble protein at each compound concentration is normalized to the DMSO control.

-

The data are plotted against the compound concentration, and the EC50 value is determined by fitting the data to a dose-response curve.[4]

-

Application of this compound in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker.

This compound, as a potent DCAF1 ligand, serves as an excellent E3 ligase-recruiting moiety for the development of DCAF1-based PROTACs. The general workflow for developing such a PROTAC is as follows:

Figure 4: Workflow for Developing DCAF1-based PROTACs.

The design of a DCAF1-based PROTAC involves modifying the this compound scaffold to attach a linker at a solvent-exposed position that does not disrupt its binding to DCAF1.[5][6] This linker is then connected to a ligand that specifically binds to the protein of interest targeted for degradation. The resulting PROTAC molecule facilitates the formation of a ternary complex between DCAF1, the PROTAC, and the target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target.

Conclusion

This compound is a powerful chemical tool for probing the biology of the DCAF1 E3 ligase substrate receptor. Its high affinity and cellular target engagement make it an invaluable asset for studying the diverse roles of DCAF1 in the ubiquitin-proteasome system. Furthermore, this compound provides a validated starting point for the rational design and development of DCAF1-based PROTACs, a promising therapeutic modality for targeting disease-causing proteins for degradation. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies and drug discovery efforts.

References

- 1. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Cellular Functions of DCAF1 Targeted by OICR-8268: An In-Depth Technical Guide

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

DDB1 and CUL4 associated factor 1 (DCAF1), also known as VprBP, is a crucial substrate receptor for two distinct E3 ubiquitin ligase complexes: the Cullin-RING Ligase 4 (CRL4-DCAF1) and the EDD-DDB1-VprBP (EDVP) complex.[1][2] Its central role in mediating protein ubiquitination and subsequent degradation makes it a key regulator of numerous cellular processes. The discovery of OICR-8268, a potent and selective nanomolar ligand of the DCAF1 WDR domain, has provided the scientific community with a valuable chemical tool to dissect the intricate functions of DCAF1 and explore its therapeutic potential.[1][3][4] This technical guide provides a detailed overview of the known cellular functions of DCAF1 that are the putative targets of this compound, supported by available quantitative data, experimental methodologies, and visual representations of key pathways.

This compound: A Potent Ligand for DCAF1

This compound was identified through the screening of a vast DNA-encoded library against the WDR domain of DCAF1.[1] Subsequent structure-guided optimization led to a compound with high affinity and cellular target engagement.

Quantitative Data: Binding Affinity and Cellular Target Engagement

The interaction between this compound and DCAF1 has been characterized using various biophysical techniques. The following table summarizes the key quantitative data available.

| Parameter | Method | Value | Reference |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 38 nM | [1][3][4] |

| Cellular Target Engagement (EC50) | Cellular Thermal Shift Assay (CETSA) | 10 µM | [1][3][4] |

Cellular Functions of DCAF1 Potentially Modulated by this compound

As a substrate receptor for two major E3 ligase complexes, DCAF1 is implicated in a wide array of cellular processes. This compound, by binding to the substrate-recognition WDR domain, is anticipated to modulate these functions. The primary known and inferred cellular functions targeted are detailed below.

Protein Ubiquitination and Degradation

The canonical function of DCAF1 is to recruit specific substrates to the CRL4 and EDVP E3 ligase complexes for polyubiquitination and subsequent proteasomal degradation. This process is fundamental to maintaining cellular homeostasis.

Signaling Pathway Diagram:

Caption: DCAF1-mediated protein ubiquitination and degradation pathway.

Cell Cycle Regulation

DCAF1 plays a critical role in cell cycle progression. It has been shown to be involved in the G2/M checkpoint and is essential for proper cell division. The HIV-1 accessory protein Vpr hijacks the CRL4-DCAF1 complex to induce cell cycle arrest.[3] By binding to DCAF1, this compound may interfere with these processes.

Logical Relationship Diagram:

Caption: this compound's potential impact on DCAF1-mediated cell cycle regulation.

DNA Damage Response (DDR)

DCAF1 is implicated in the cellular response to DNA damage. It is involved in the ubiquitination of factors that participate in DNA repair pathways. The precise mechanisms and the full range of substrates in this context are still under active investigation.

Signaling Pathway Diagram:

Caption: Putative role of DCAF1 in the DNA damage response.

Kinase Activity

Independent of its role in E3 ligase complexes, DCAF1 possesses intrinsic kinase activity, phosphorylating histone H2A at threonine 120 (H2AT120p).[1] This phosphorylation event is associated with gene silencing.

Logical Relationship Diagram:

Caption: DCAF1's E3 ligase-independent kinase activity.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the engagement of a compound with its target protein in a cellular context. The principle relies on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow Diagram:

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T, HeLa) to 70-80% confluency.

-

Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. This can be achieved through methods like freeze-thaw cycles or sonication.

-

Fractionation: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration using a standard assay (e.g., BCA assay).

-

Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE followed by Western blotting using a specific antibody against DCAF1.

-

Data Analysis: Quantify the band intensities for DCAF1 at each temperature and for each compound concentration. Plot the amount of soluble DCAF1 as a function of temperature to generate melting curves. The shift in the melting temperature in the presence of this compound indicates target engagement. The EC50 value is determined by plotting the isothermal dose-response at a temperature where a significant shift is observed.

Future Directions

This compound serves as a critical starting point for several avenues of research:

-

Dissecting DCAF1 Substrate Specificity: this compound can be used to probe which DCAF1-substrate interactions are sensitive to ligand binding at the WDR domain.

-

Development of DCAF1-based PROTACs: The high affinity of this compound for DCAF1 makes it an excellent E3 ligase handle for the development of Proteolysis Targeting Chimeras (PROTACs) to degrade specific proteins of interest.

-

Therapeutic Development: As DCAF1 is implicated in various diseases, including cancer and viral infections, this compound and its derivatives represent promising leads for the development of novel therapeutics.

This compound is a potent and valuable tool for elucidating the multifaceted cellular functions of DCAF1. By targeting the WDR domain, this compound provides a means to modulate DCAF1's role in protein degradation, cell cycle control, DNA damage response, and its intrinsic kinase activity. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further investigate the impact of this compound on cellular physiology and to explore its potential in drug discovery and development. As research progresses, a more detailed understanding of the cellular consequences of targeting DCAF1 with this compound will undoubtedly emerge, paving the way for new therapeutic strategies.

References

OICR-8268: A High-Affinity Ligand for the DCAF1 WDR Domain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-8268 is a potent, reversible, and cell-active small molecule ligand that demonstrates high-affinity binding to the WD40 repeat (WDR) domain of DDB1 and CUL4 associated factor 1 (DCAF1).[1][2] DCAF1 functions as a substrate receptor for two distinct E3 ligases, CRL4-DCAF1 and EDVP, playing a crucial role in protein degradation.[1][2] This makes DCAF1 a compelling target for the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras), in areas such as oncology and antiviral treatments.[2][3] this compound serves as a valuable chemical tool for investigating the cellular functions of DCAF1 and for the development of next-generation DCAF1-targeted therapies.[2]

Quantitative Data Summary

The binding affinity and cellular engagement of this compound with the DCAF1 WDR domain have been characterized using various biophysical and cell-based assays. The following table summarizes the key quantitative data.

| Assay Type | Parameter | Value |

| Surface Plasmon Resonance (SPR) | KD | 38 nM[1][2] |

| Isothermal Titration Calorimetry (ITC) | Kd | 278 nM[1] |

| Cellular Thermal Shift Assay (CETSA) | EC50 | 10 µM[1][2] |

Mechanism of Action and Signaling Pathway

This compound binds to the WDR domain of DCAF1.[1][3] This domain is crucial for substrate recognition by the CRL4-DCAF1 E3 ubiquitin ligase complex. By occupying this binding site, this compound can modulate the protein-protein interactions between DCAF1 and its native substrates, thereby interfering with the ubiquitination and subsequent degradation of these substrates. The development of molecules like this compound opens avenues for their use in targeted protein degradation strategies.

Caption: this compound inhibits the binding of substrate proteins to the DCAF1 component of the CRL4 E3 ligase complex.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of this compound with DCAF1 are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Experimental Workflow:

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Methodology:

-

Immobilization: The DCAF1 WDR domain is immobilized on the surface of a sensor chip.

-

Injection: A series of concentrations of this compound are injected and flow over the sensor surface.

-

Association: The binding of this compound to the immobilized DCAF1 is monitored in real-time, causing a change in the refractive index, which is proportional to the amount of bound analyte.

-

Dissociation: After the injection of this compound, a buffer is flowed over the chip, and the dissociation of the complex is monitored.

-

Regeneration: The sensor surface is treated with a solution to remove any remaining bound this compound, preparing it for the next injection.

-

Data Analysis: The association and dissociation curves are fitted to a binding model to determine the kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Experimental Workflow:

Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Methodology:

-

Sample Preparation: A solution of the DCAF1 WDR domain is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into a syringe.

-

Titration: Small aliquots of this compound are injected into the DCAF1 solution.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to DCAF1. This binding isotherm is then fitted to a model to calculate the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the target engagement of a compound in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Workflow:

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Cell Treatment: Intact cells are treated with various concentrations of this compound or a vehicle control.

-

Thermal Denaturation: The treated cells are heated to a specific temperature, causing protein denaturation and aggregation.

-

Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: The amount of soluble DCAF1 in the supernatant is quantified, typically by Western blotting or other immunoassays.

-

Data Analysis: A dose-response curve is generated by plotting the amount of soluble DCAF1 as a function of the this compound concentration. This curve is used to determine the EC50, which represents the concentration of this compound required to stabilize 50% of the DCAF1 protein.[1][2]

References

Preliminary Efficacy of OICR-8268: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary studies on OICR-8268, a novel small molecule ligand targeting DCAF1 (DDB1 and CUL4 associated factor 1). The content herein is based on the initial discovery and characterization of this compound, focusing on its biochemical and cellular target engagement. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential of DCAF1 modulation and the application of this compound as a chemical probe.

Core Findings: Quantitative Data Summary

The initial characterization of this compound has focused on its direct interaction with the DCAF1 protein. The following tables summarize the key quantitative metrics from biophysical and cellular assays, providing a clear comparison of its binding affinity and target engagement.

| Biophysical Binding Affinity of this compound to DCAF1 WDR Domain | |

| Assay | Dissociation Constant (K D ) |

| Surface Plasmon Resonance (SPR) | 38 ± 1.5 nM[1][2] |

| Isothermal Titration Calorimetry (ITC) | 216 ± 76 nM[2] |

| Cellular Target Engagement of this compound | |

| Assay | Effective Concentration (EC 50 ) |

| Cellular Thermal Shift Assay (CETSA) | 10 µM[1][3][4] |

Signaling Pathway and Mechanism of Action

This compound is a high-affinity ligand for DCAF1, which functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex, CRL4DCAF1. This complex is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins. By binding to DCAF1, this compound has the potential to modulate the ubiquitination and subsequent degradation of DCAF1 target proteins. This mechanism is of significant interest for the development of Proteolysis Targeting Chimeras (PROTACs), where this compound could serve as the E3 ligase-recruiting moiety.

The primary utility of this compound, as highlighted in the initial research, is as a tool for the development of DCAF1-based PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these preliminary findings. The following sections outline the protocols used in the initial characterization of this compound.

Surface Plasmon Resonance (SPR)

SPR assays were performed to measure the binding kinetics and affinity of this compound to the DCAF1 WDR domain.

-

Instrumentation: Biacore T200 instrument.

-

Immobilization: The DCAF1 protein was immobilized on a CM5 sensor chip.

-

Analyte: this compound was used as the analyte, injected at various concentrations.

-

Buffer: The running buffer consisted of PBS, pH 7.4, with 0.005% Tween 20 and 1% DMSO.

-

Data Analysis: The resulting sensorgrams were fit to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC was used as an orthogonal method to confirm the binding affinity and determine the thermodynamic parameters of the interaction.

-

Instrumentation: MicroCal PEAQ-ITC.

-

Sample Preparation: DCAF1 protein was placed in the sample cell, and this compound was loaded into the injection syringe.

-

Titration: A series of injections of this compound into the DCAF1 solution were performed.

-

Data Analysis: The heat changes upon each injection were measured and integrated to generate a binding isotherm. This isotherm was then fit to a single-site binding model to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the engagement of this compound with DCAF1 in a cellular context.

-

Cell Line: A suitable human cell line endogenously expressing DCAF1 was used.

-

Compound Treatment: Cells were incubated with various concentrations of this compound or a vehicle control.

-

Thermal Challenge: The treated cells were heated to a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Fractionation: After heating, cells were lysed, and the soluble fraction was separated from the aggregated protein by centrifugation.

-

Protein Detection: The amount of soluble DCAF1 remaining in the supernatant at each temperature was quantified by Western blotting or other protein detection methods.

-

Data Analysis: The melting curves of DCAF1 in the presence of different concentrations of this compound were plotted. A shift in the melting temperature indicates ligand binding and stabilization of the protein. The EC50 was determined from the concentration-response curve at a specific temperature.

The following diagram illustrates the general workflow for a Cellular Thermal Shift Assay.

References

Understanding DCAF1 Biology with OICR-8268: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDB1 and CUL4 associated factor 1 (DCAF1), also known as VprBP, is a crucial substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) and the EDVP E3 ligase complexes. These complexes play a pivotal role in cellular homeostasis by targeting a wide array of proteins for ubiquitination and subsequent proteasomal degradation. The dysregulation of DCAF1-mediated pathways has been implicated in various pathologies, including cancer and viral infections, making it an attractive target for therapeutic intervention. OICR-8268 is a potent and reversible small molecule ligand that specifically binds to the WD40 repeat (WDR) domain of DCAF1. This technical guide provides an in-depth overview of the biology of DCAF1 and the utility of this compound as a chemical probe to dissect its functions. We present key quantitative data, detailed experimental methodologies for the characterization of this interaction, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

This compound has been characterized as a high-affinity ligand for DCAF1 through various biophysical and cellular assays. The following tables summarize the key quantitative metrics reported for the interaction of this compound with DCAF1.

| Parameter | Method | Value | Reference |

| Dissociation Constant (Kd) | Surface Plasmon Resonance (SPR) | 38 nM | [1][2] |

| Dissociation Constant (Kd) | Isothermal Titration Calorimetry (ITC) | 278 nM | [3] |

| Cellular Target Engagement (EC50) | Cellular Thermal Shift Assay (CETSA) | 10.5 µM | [1][4] |

Table 1: Biophysical and Cellular Characterization of this compound Binding to DCAF1.

DCAF1 Signaling Pathways

DCAF1 functions as a substrate receptor for two distinct E3 ubiquitin ligase complexes: the CRL4-DCAF1 complex and the EDVP complex. These pathways regulate diverse cellular processes by targeting specific substrates for degradation.[5][6]

The CRL4-DCAF1 Pathway

The CRL4-DCAF1 E3 ligase complex consists of Cullin 4 (CUL4), Ring-Box protein 1 (RBX1), DNA Damage-Binding protein 1 (DDB1), and DCAF1 as the substrate receptor.[5] This complex is involved in cell cycle regulation, DNA damage response, and transcription.[1][2]

Caption: The CRL4-DCAF1 ubiquitin ligase pathway.

The EDVP Pathway

DCAF1 also serves as a substrate receptor for the EDVP (EED-DDB1-VprBP) E3 ligase complex.[5] The substrates targeted by the EDVP complex are distinct from those of the CRL4-DCAF1 complex, highlighting the versatile role of DCAF1 in protein degradation.[6]

Caption: The DCAF1-mediated EDVP ubiquitin ligase pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between this compound and DCAF1.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Experimental Workflow:

Caption: A generalized workflow for an SPR experiment.

Methodology:

-

Immobilization:

-

A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Recombinant human DCAF1 WDR domain is diluted in 10 mM sodium acetate, pH 5.0, and injected over the activated surface to achieve the desired immobilization level.

-

The surface is then deactivated with a 1 M ethanolamine-HCl, pH 8.5 injection.

-

-

Binding Analysis:

-

A serial dilution of this compound in running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO) is prepared.

-

Each concentration is injected over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.

-

The sensor surface is regenerated between cycles using a specific regeneration solution (e.g., a short pulse of a low pH glycine solution).

-

-

Data Analysis:

-

The resulting sensorgrams are reference-subtracted and fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Experimental Workflow:

Caption: A generalized workflow for a CETSA experiment.

Methodology:

-

Cell Culture and Treatment:

-

NCI-H460 cells are cultured to ~80% confluency.

-

Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time.

-

-

Thermal Challenge:

-

The treated cells are heated to a specific temperature (e.g., 52°C) for 3 minutes, followed by cooling at room temperature.

-

-

Protein Extraction and Quantification:

-

Cells are lysed in a suitable buffer, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble DCAF1 in the supernatant is quantified by a suitable method, such as Western blotting or an immunoassay.

-

-

Data Analysis:

-

The amount of soluble DCAF1 at each this compound concentration is normalized to the vehicle control.

-

The data is plotted against the compound concentration, and the EC50 value is determined by fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Experimental Workflow:

Caption: A generalized workflow for an ITC experiment.

Methodology:

-

Sample Preparation:

-

Recombinant DCAF1 WDR domain is dialyzed extensively against the ITC running buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

This compound is dissolved in the same buffer, with a final DMSO concentration matched between the protein solution and the ligand solution to minimize heat of dilution effects.

-

-

Titration:

-

The DCAF1 solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the titration syringe.

-

A series of small injections of this compound are made into the DCAF1 solution at a constant temperature.

-

-

Data Analysis:

-

The heat change associated with each injection is measured and plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Conclusion

This compound is a valuable tool for the study of DCAF1 biology. Its high affinity and demonstrated cellular target engagement make it an excellent chemical probe for elucidating the roles of the CRL4-DCAF1 and EDVP E3 ligase complexes in health and disease. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further understand the multifaceted functions of DCAF1 and to explore its potential as a therapeutic target. The development of such specific chemical probes is a critical step towards the design of novel therapeutic strategies, including the development of DCAF1-based proteolysis-targeting chimeras (PROTACs).

References

- 1. CRL4DCAF1 ubiquitin ligase regulates PLK4 protein levels to prevent premature centriole duplication | Life Science Alliance [life-science-alliance.org]

- 2. researchgate.net [researchgate.net]

- 3. VprBP (DCAF1): a promiscuous substrate recognition subunit that incorporates into both RING-family CRL4 and HECT-family EDD/UBR5 E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dhvi.duke.edu [dhvi.duke.edu]

- 5. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

OICR-8268: Application Notes and Experimental Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-8268 is a potent and selective small molecule ligand that targets DCAF1 (DDB1 and CUL4 associated factor 1), a substrate receptor for the CRL4 E3 ubiquitin ligase.[1][2] As a crucial component of the ubiquitin-proteasome system, DCAF1 is implicated in various cellular processes, including cell cycle regulation and protein degradation, making it a compelling target for therapeutic intervention in oncology.[2][3] this compound serves as a valuable chemical probe for elucidating the biological functions of DCAF1 and as a foundational molecule for the development of proteolysis-targeting chimeras (PROTACs).[4][5] These application notes provide detailed protocols for the cellular application of this compound, including cell culture, target engagement verification via Cellular Thermal Shift Assay (CETSA), and assessment of cellular viability.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | 38 nM (SPR) | Surface Plasmon Resonance | [4][5] |

| 278 nM (ITC) | Isothermal Titration Calorimetry | [1] | |

| Cellular Target Engagement (EC50) | 10 µM | Cellular Thermal Shift Assay (CETSA) | [1][4][5] |

Signaling Pathway Diagram

The following diagram illustrates the role of DCAF1 in the CRL4 E3 ubiquitin ligase complex, which is the target of this compound.

Caption: this compound inhibits the DCAF1 substrate receptor within the CRL4 E3 ligase complex.

Experimental Protocols

General Handling and Storage of this compound

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute in a suitable solvent such as DMSO to create a stock solution of 10 mM.

-

Storage: Store the solid compound at -20°C. The stock solution in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture Protocol

The following protocol is a general guideline for culturing human cancer cell lines that are relevant for studying DCAF1 function, such as MCF-7 (breast adenocarcinoma) and DU-145 (prostate carcinoma).

Materials:

-

MCF-7 or DU-145 cells

-

Growth Medium:

-

For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

-

For DU-145: EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks, plates, and other sterile consumables.

-

Humidified incubator at 37°C with 5% CO2.

Procedure:

-

Cell Thawing and Plating:

-

Rapidly thaw a cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.

-

Centrifuge at 150 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

-

Plate the cells in an appropriate culture flask and incubate.

-

-

Cell Maintenance and Passaging:

-

Monitor cell confluency daily.

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

-

Add Trypsin-EDTA to cover the cell layer and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with growth medium, collect the cell suspension, and centrifuge at 150 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density. For routine passaging, a split ratio of 1:3 to 1:6 is recommended.

-

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is designed to verify the target engagement of this compound with DCAF1 in intact cells.

Workflow Diagram:

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Materials:

-

Cultured cells (e.g., MCF-7 or DU-145) at ~80% confluency.

-

This compound stock solution (10 mM in DMSO).

-

Vehicle control (DMSO).

-

Growth medium.

-

PBS.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

PCR tubes or 96-well PCR plate.

-

Thermocycler.

-

Centrifuge.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody against DCAF1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

Procedure:

-

Cell Preparation and Treatment:

-

Harvest cells and adjust the cell density to 1-2 x 106 cells/mL in growth medium.

-

Treat cells with this compound at the desired concentration (e.g., a dose-response from 1 µM to 50 µM, with a final DMSO concentration below 0.5%). Include a vehicle-only control.

-

Incubate the cells for 1-2 hours at 37°C.

-

-

Heat Shock:

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments).

-

Immediately cool the samples to 4°C for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Transfer the cell suspensions to microcentrifuge tubes.

-

Lyse the cells by adding an appropriate volume of ice-cold lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Western Blot Analysis:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

Perform SDS-PAGE and Western blotting using a primary antibody specific for DCAF1.

-

Quantify the band intensities for each temperature point.

-

-

Data Analysis:

-

Normalize the band intensities to the intensity at the lowest temperature (100% soluble).

-

Plot the percentage of soluble DCAF1 against the temperature to generate a melt curve. A shift in the curve for this compound-treated samples compared to the vehicle control indicates target engagement.

-

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability.

Materials:

-

MCF-7 or DU-145 cells.

-

96-well cell culture plates.

-

This compound stock solution.

-

Growth medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.[6]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and no-treatment controls.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Conclusion

This compound is a critical tool for investigating the function of DCAF1 and for the development of novel therapeutics. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in a cell culture setting, from basic handling to the confirmation of target engagement and the assessment of its effects on cell viability. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. bds.berkeley.edu [bds.berkeley.edu]

Application Notes and Protocols for OICR-8268 in a Cellular Thermal Shift Assay (CETSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-8268 is a potent and reversible small molecule ligand targeting DDB1 and CUL4 associated factor 1 (DCAF1), a substrate receptor for the CRL4 and EDVP E3 ubiquitin ligase complexes.[1] DCAF1 plays a crucial role in the ubiquitin-proteasome system, regulating protein degradation and various cellular processes.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a compound with its target protein within the complex environment of a living cell.[3][4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Upon binding, the protein-ligand complex exhibits increased resistance to heat-induced denaturation.[3]

These application notes provide a detailed protocol for utilizing CETSA to determine the cellular target engagement of this compound with DCAF1.

DCAF1 Signaling Pathway

DCAF1 functions as a key component of the Cullin-RING E3 ubiquitin ligase machinery. It acts as a substrate receptor, presenting specific proteins for ubiquitination and subsequent degradation by the proteasome. This process is integral to the regulation of numerous cellular functions, including cell cycle progression, DNA damage response, and transcriptional regulation.

Caption: DCAF1 in the CRL4 and EDVP E3 ubiquitin ligase complexes.

Experimental Protocols

Part 1: Isothermal Dose-Response CETSA for this compound

This protocol is designed to determine the EC₅₀ of this compound for DCAF1 engagement in a cellular context.

Materials:

-

Cell Line: NCI-H460 (human non-small cell lung cancer)

-

Compound: this compound (stock solution in DMSO)

-

Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin

-

Reagents: PBS, Trypsin-EDTA, Protease and Phosphatase Inhibitor Cocktails, DMSO

-

Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitors

-

Antibodies:

-

Primary: Rabbit anti-DCAF1/VPRBP antibody (e.g., Proteintech #11612-1-AP)

-

Secondary: HRP-conjugated anti-rabbit IgG

-

-

Detection: ECL Western Blotting Substrate

-

Equipment: Cell culture incubator, thermocycler, centrifuges, Western blot apparatus, imaging system

Procedure:

-

Cell Culture: Culture NCI-H460 cells to 80-90% confluency.

-

Cell Harvest and Treatment:

-

Trypsinize and resuspend cells in fresh culture medium to a density of 2 x 10⁶ cells/mL.

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a DMSO vehicle control.

-

Aliquot 100 µL of the cell suspension into PCR tubes for each compound concentration.

-

Add the corresponding this compound dilution or DMSO to each tube.

-

Incubate at 37°C for 1 hour.

-

-